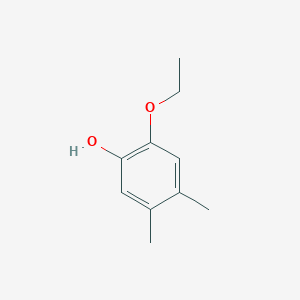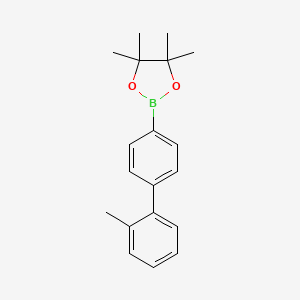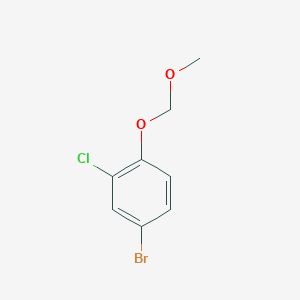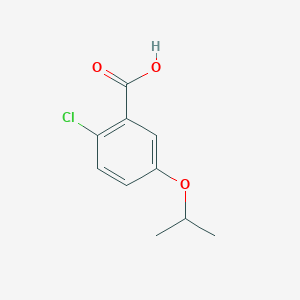![molecular formula C15H10O2S B6357309 2-[Benzo(b)thiophen-2-yl]benzoic acid, 95% CAS No. 6798-16-9](/img/structure/B6357309.png)
2-[Benzo(b)thiophen-2-yl]benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Benzo(b)thiophen-2-yl]benzoic acid, commonly referred to as 2BTA, is an organic compound with a molecular formula of C14H10O2S. It is a white, crystalline solid with a melting point of 158-162 °C and a density of 1.37 g/cm3. 2BTA is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
2BTA works by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is also able to inhibit the production of pro-inflammatory molecules by blocking the activity of the enzyme cyclooxygenase-2 (COX-2). Additionally, 2BTA can inhibit the activity of the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes, which are pro-inflammatory molecules.
Biochemical and Physiological Effects
2BTA has a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, and it has also been shown to reduce oxidative stress in cells. Additionally, 2BTA has been shown to reduce the production of pro-inflammatory molecules, such as leukotrienes and prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
2BTA has several advantages for use in lab experiments. It is a potent antioxidant and can be used to study the effects of oxidative stress on cells. Additionally, it can be used to study the effects of inflammation, as it has been shown to reduce inflammation in animal models. However, it is important to note that 2BTA may not be suitable for all experiments, as it may not be able to penetrate certain cell membranes.
Zukünftige Richtungen
The potential future directions for 2BTA are numerous. One potential future direction is to explore the potential therapeutic applications of 2BTA in the treatment of inflammation and oxidative stress. Additionally, further research could be done to explore the potential of 2BTA as an inhibitor of the enzymes cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, further research could be done to explore the potential of 2BTA as a therapeutic agent for other diseases and conditions. Finally, further research could be done to explore the potential of 2BTA as a drug delivery system.
Synthesemethoden
2BTA can be synthesized through a variety of methods. One of the most common methods is the reaction of 2-thiophenecarboxylic acid with benzene in the presence of a base. This reaction produces a 2-thiophenecarboxylic acid benzene ester, which can then be oxidized with a mild oxidizing agent, such as hydrogen peroxide. This oxidation reaction produces 2BTA.
Wissenschaftliche Forschungsanwendungen
2BTA has a variety of applications in scientific research. It is a potent antioxidant and has been used to study the effects of oxidative stress on cells. It has also been used to study the effects of inflammation, as it has been shown to reduce inflammation in animal models. Additionally, 2BTA has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Eigenschaften
IUPAC Name |
2-(1-benzothiophen-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S/c16-15(17)12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)18-14/h1-9H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZHSSSQPLDAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


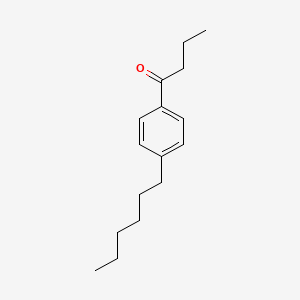

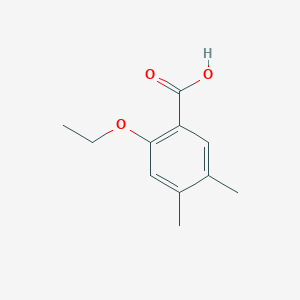

![[4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B6357270.png)
